molecular formula C19H16ClN5O B11140505 N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11140505
M. Wt: 365.8 g/mol
InChI Key: IZVMRCKGZHPXSX-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with a chlorophenyl group and a carboxamide functional group. The presence of these diverse functional groups allows the compound to participate in a variety of chemical reactions and interactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the pyrazole ring: The benzimidazole intermediate is then reacted with a pyrazole derivative, often through a nucleophilic substitution reaction.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, typically using a chlorinating agent.

    Formation of the carboxamide group: Finally, the carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1-methyl-1H-pyrazole-3-carboxamide
  • N-(1H-benzimidazol-2-ylmethyl)-5-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
  • N-(1H-benzimidazol-2-ylmethyl)-5-(2-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(2-chlorophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16ClN5O/c1-25-17(12-6-2-3-7-13(12)20)10-16(24-25)19(26)21-11-18-22-14-8-4-5-9-15(14)23-18/h2-10H,11H2,1H3,(H,21,26)(H,22,23)

InChI Key

IZVMRCKGZHPXSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4Cl

Origin of Product

United States

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